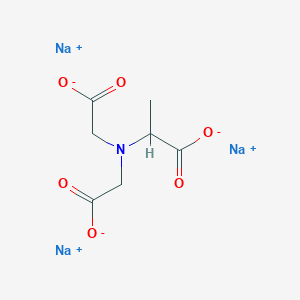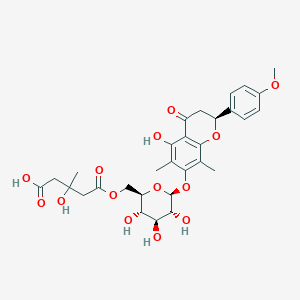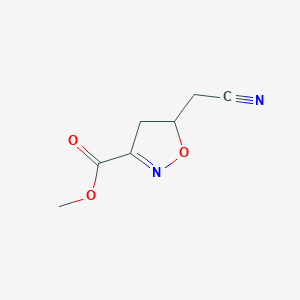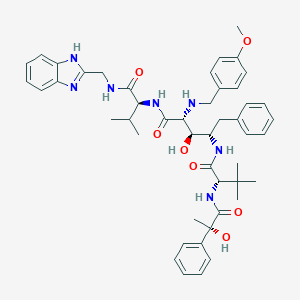
4-(4-Hydroxyphenyl)benzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-Hydroxyphenyl)benzyl alcohol often involves complex organic reactions aiming to introduce specific functional groups or to construct the phenylbenzyl backbone. For instance, studies have described the use of azo-benzoic acids and their precursors in synthesizing related compounds through spectroscopic techniques such as NMR, UV-VIS, and IR, alongside molecular optimization using density functional theory methods (Baul, Das, Chandra, Mitra, & Pyke, 2009). Additionally, regioselective synthesis approaches have been employed to synthesize 4-hydroxybiaryl-2-carboxylates, showcasing the intricate balance between reaction conditions and the desired product outcomes (Joshi, Nanubolu, & Menon, 2016).
Molecular Structure Analysis
The molecular structure of 4-(4-Hydroxyphenyl)benzyl alcohol and its derivatives can be elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. These methods provide insights into the compound's geometric and electronic structure, crucial for understanding its reactivity and properties. Computational methods like density functional theory (DFT) also play a pivotal role in predicting and optimizing molecular geometries and electronic structures, aiding in the rational design of synthesis routes and understanding the compound's behavior in different environments.
Chemical Reactions and Properties
4-(4-Hydroxyphenyl)benzyl alcohol undergoes various chemical reactions, reflecting its versatility in organic synthesis. For example, the palladium-catalyzed domino reaction offers a pathway to synthesize quinazolinones from benzyl alcohols, showcasing the compound's potential in constructing complex heterocyclic structures (Hikawa, Ino, Suzuki, & Yokoyama, 2012). Moreover, the aerobic oxidation of benzyl alcohols to aldehydes or ketones highlights the compound's reactivity towards oxygen and its utility in oxidative transformations (Annunziatini, Gerini, Lanzalunga, & Lucarini, 2004).
Applications De Recherche Scientifique
Bioengineering Applications : In bioengineering, 4-(4-Hydroxyphenyl)benzyl alcohol is used for renewable benzyl alcohol production. Pugh et al. (2015) engineered Escherichia coli to biosynthesize benzyl alcohol from glucose, highlighting potential applications in renewable chemicals production (Pugh et al., 2015).
Green Chemistry : Jiang et al. (2014) explored the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H, directed by a hindered para-hydroxyl group, using ambient air. This method has significance in pharmaceuticals and practical applications due to its atom-economical and environmentally benign nature (Jiang et al., 2014).
Polymer Science : Hawker and Fréchet (1990) described a convergent growth approach to dendritic macromolecules using polyether dendritic fragments starting from monomers like 3,5-di-hydroxybenzyl alcohol. This has implications in creating polymers with controlled molecular architecture (Hawker & Fréchet, 1990).
Agricultural Science : Elliott, Janes, and Pearson (1967) synthesized benzyl chrysanthemates, including 4-allylbenzyl and 4-benzylbenzyl, from benzyl alcohols like 4-(4-Hydroxyphenyl)benzyl alcohol, for use in agriculture (Elliott et al., 1967).
Pharmacology and Toxicology : Bakke and Scheline (1970) studied the hydroxylation of aromatic hydrocarbons, including the conversion of benzyl alcohol to phenolic and alcoholic metabolites, revealing insights into drug metabolism and toxicology (Bakke & Scheline, 1970).
Environmental Applications : Reis et al. (2006) investigated the extraction of 2-(4-hydroxyphenyl)ethanol, a similar compound, from aqueous solutions using emulsion liquid membranes, highlighting its application in environmental remediation and waste treatment (Reis et al., 2006).
Chemical Synthesis and Catalysis : Several studies have focused on the chemical synthesis and catalysis involving benzyl alcohols. These include photocatalytic oxidation (Higashimoto et al., 2009), Pd-catalyzed benzylic C-H amidation (Hikawa et al., 2012), and aerobic oxidation (Annunziatini et al., 2004). These processes are crucial in the synthesis of various aromatic compounds with applications in pharmaceuticals and industrial chemistry (Higashimoto et al., 2009), (Hikawa et al., 2012), (Annunziatini et al., 2004).
Safety And Hazards
Orientations Futures
4-(4-Hydroxyphenyl)benzyl alcohol possesses antiangiogenic, anti-inflammatory, and anti-nociceptive activity . It efficiently inhibits growth and angiogenesis of developing tumors . It also ameliorates ischemic injury induced by transient focal cerebral ischemia . These properties suggest potential future directions in medical and pharmaceutical applications.
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKOVDPTEKNQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622176 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)benzyl alcohol | |
CAS RN |
162957-24-6 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)

![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)


